8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one
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Description
“8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is a chemical compound . It is a derivative of benzoxazepine . The IUPAC name for this compound is 8-bromo-1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis
The InChI code for “8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is 1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) .Chemical Reactions Analysis
The synthesis of 1,4-benzoxazepin-2-one derivatives has been achieved through the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water . Tricyclic 1,4-benzoxazepine derivatives have been synthesized by a three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzoxazepine derivatives, a class to which this compound belongs, have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase , suggesting a potential interaction with cellular machinery involved in cell cycle regulation.
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase by some benzoxazepine derivatives suggests that they may interact with pathways involved in cell cycle progression and regulation.
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
properties
IUPAC Name |
8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIHNCYCIONKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one |
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